1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone
Overview
Description
1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol It is characterized by the presence of a pyrazolidine ring substituted with hydroxy, methyl, and phenyl groups, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone typically involves the reaction of 2-butenal with acetophenone hydrazone . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the pyrazolidine ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethanone groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone can be compared with similar compounds such as:
- 3-Pyrazolidinol,2-acetyl-5-methyl-1-phenyl
- 1-acetyl-3-methyl-2-phenyl-5-hydroxypyrazolidine These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.
Properties
IUPAC Name |
1-(5-hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-12(16)14(10(2)15)13(9)11-6-4-3-5-7-11/h3-7,9,12,16H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWONULLLVRUJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C2=CC=CC=C2)C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387847 | |
Record name | ST51031630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92522-00-4 | |
Record name | 1-(5-Hydroxy-3-methyl-2-phenyl-1-pyrazolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92522-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST51031630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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